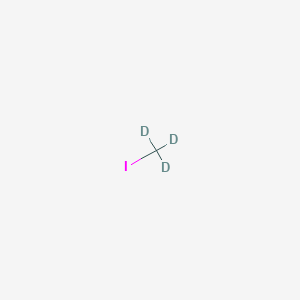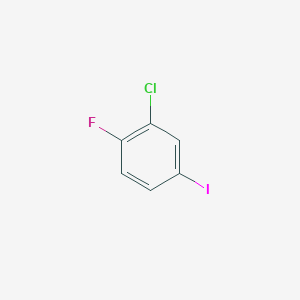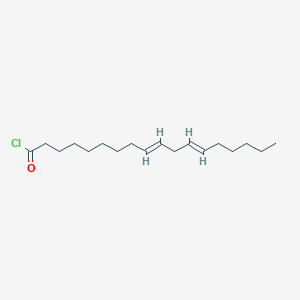
Linoleoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleoyl chloride is a compound with the molecular formula C18H31ClO and a molecular weight of 298.90 . It is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .
Synthesis Analysis
Linoleoyl chloride is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . A novel derivative of glyceric acid (GA), dilinoleoyl-D-glyceric acid (LA2-DGA), was synthesized from D-GA calcium salt and linoleoyl chloride .Molecular Structure Analysis
The molecular formula of Linoleoyl chloride is C18H31ClO . The linear formula is C18H31OCl .Chemical Reactions Analysis
Linoleoyl chloride is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .Physical And Chemical Properties Analysis
Linoleoyl chloride is a liquid with a density of 0.93 g/mL at 25 °C . It has a boiling point of 168 °C . It is sensitive to air, moisture, and heat .Wissenschaftliche Forschungsanwendungen
Synthese von Fettsäureglycerinsäuren
Linoleoylchlorid wird hauptsächlich als Reagenz bei der Synthese von Fettsäureglycerinsäuren verwendet . Diese Säuren sind bedeutsam, da sie zur Herstellung komplexer Lipide verwendet werden können, die essentielle Bestandteile von Zellmembranen sind und eine entscheidende Rolle bei der Zellsignalisierung und im Stoffwechsel spielen.
Materialwissenschaft
In der Materialwissenschaft werden this compound-abgeleitete Ester aufgrund ihrer strukturellen Ähnlichkeit mit natürlichen Fetten verwendet. Dies macht sie zu idealen Kandidaten für die Entwicklung biokompatibler Materialien, die Anwendung in Arzneistoffabgabesystemen und der Gewebezüchtung finden.
Arzneimittelentwicklung
This compound spielt eine wichtige Rolle in der Arzneimittelentwicklung, insbesondere bei der Synthese von biologisch aktiven Molekülen, die eine Fettsäurekomponente benötigen . Seine Fähigkeit, die Linoleoylgruppe in andere Moleküle einzubringen, unterstützt die Herstellung neuer Verbindungen mit potenziellen therapeutischen Wirkungen.
Organische Synthese
Als reaktives Zwischenprodukt in der organischen Synthese wird this compound zur Modifizierung der funktionellen Gruppen von Molekülen verwendet. Diese Modifizierung ist entscheidend in Studien im Zusammenhang mit der Arzneimittelentwicklung und anderen Bereichen, in denen die Einführung einer Linoleoylgruppe die Eigenschaften einer Verbindung verändern kann.
Biokompatible Materialien
Die Ester, die aus this compound gewonnen werden, können bei der Entwicklung biokompatibler Materialien verwendet werden. Diese Materialien sind so konzipiert, dass sie mit biologischen Systemen interagieren, ohne nachteilige Wirkungen zu verursachen, wodurch sie sich für medizinische Implantate und die Gewebezüchtung eignen.
Ionenflüssigkeiten in der Arzneistoffabgabe
This compound kann an der Herstellung von Ionenflüssigkeiten für Arzneistoffabgabesysteme beteiligt sein . Diese Systeme zielen darauf ab, die Löslichkeit und Bioverfügbarkeit von Arzneimitteln zu verbessern, um sicherzustellen, dass sie ihr Zielort effektiv erreichen.
Safety and Hazards
Wirkmechanismus
Target of Action
Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.
Mode of Action
It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .
Biochemical Pathways
The biochemical pathways affected by linoleoyl chloride are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.
Result of Action
The primary result of linoleoyl chloride’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.
Action Environment
The action, efficacy, and stability of linoleoyl chloride can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .
Eigenschaften
| { "Design of the Synthesis Pathway": "Linoleoyl chloride can be synthesized using a simple reaction between linoleic acid and thionyl chloride.", "Starting Materials": [ "Linoleic acid", "Thionyl chloride" ], "Reaction": [ "Add 10 mL of thionyl chloride to a round bottom flask fitted with a reflux condenser.", "Add 5 g of linoleic acid to the flask and stir until dissolved.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and pour into a separating funnel.", "Extract the organic layer with 50 mL of water and discard the aqueous layer.", "Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.", "Filter and evaporate the solvent under reduced pressure to obtain linoleoyl chloride as a yellowish liquid." ] } | |
CAS-Nummer |
7459-33-8 |
Molekularformel |
C18H31ClO |
Molekulargewicht |
298.9 g/mol |
IUPAC-Name |
(9E,12E)-octadeca-9,12-dienoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |
InChI-Schlüssel |
FBWMYSQUTZRHAT-AVQMFFATSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Andere CAS-Nummern |
7459-33-8 |
Piktogramme |
Corrosive |
Synonyme |
(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



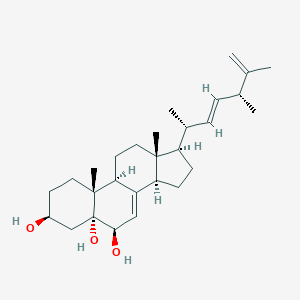
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
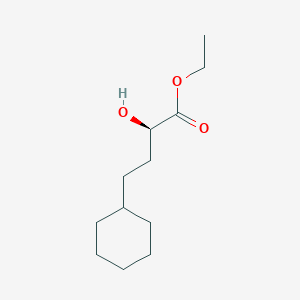




![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)

